methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O5S2 and its molecular weight is 558.15. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) discusses the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of tetrahydro-pyridine-3-carboxylates with complete regioselectivity. This highlights a method potentially relevant to the synthesis of similar compounds like methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Zhu, J. Lan, & O. Kwon, 2003).
Synthesis of Pyridine Derivatives : Bakhite, Al-Sehemi, and Yamada (2005) synthesized various pyridine derivatives, including 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. Their work could be relevant for understanding the synthesis pathways for related molecules (Bakhite, A. Al-Sehemi, & Yoichi M. A. Yamada, 2005).
Potential Applications in Medicine
- Antimicrobial Activity : A study by Bakhite, Abdel-rahman, and Al-Taifi (2004) investigated the antimicrobial activities of certain pyridine derivatives. Although not directly related, this suggests potential areas of research for the antimicrobial properties of structurally similar compounds (Bakhite, A. Abdel-rahman, & E. A. Al-Taifi, 2004).
Chemical Reactions and Modifications
Cyclization of Acetylenic Sulfones : Back and Nakajima (2000) explored the cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the formation of various cyclic compounds. This research may provide insights into the chemical behavior of related compounds (Back & Nakajima, 2000).
Synthesis of N-Alkyl-4-chloro-2-pyridine Carboxamide : Pan Qing-cai (2011) conducted research on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which might share synthesis pathways or chemical properties with methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Pan Qing-cai, 2011).
Properties
IUPAC Name |
methyl 2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O5S2.ClH/c1-6-8-14-28(7-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-5)20-13-15-27(17(3)4)16-21(20)34-24;/h9-12,17H,6-8,13-16H2,1-5H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEMHWAEXWSACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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